molecular formula C16H22ClN5 B1402529 6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride CAS No. 1361115-08-3

6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B1402529
CAS No.: 1361115-08-3
M. Wt: 319.83 g/mol
InChI Key: BMCQDKMDCUYSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a pyridine ring, each substituted with methyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature.

    Synthesis of the Pyrimidine Ring: This involves the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Coupling Reactions: The piperidine and pyrimidine rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Formation of the Pyridine Ring: This is synthesized through the Hantzsch pyridine synthesis, involving the condensation of aldehydes, ammonia, and β-ketoesters.

    Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the pyridine ring with the previously synthesized intermediate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the pyridine and pyrimidine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-(3-methyl-pyridin-2-yl)-amine
  • (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-(3-methyl-pyridin-2-yl)-aminehydrobromide

Uniqueness

6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific combination of ring systems and substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

6-methyl-N-(3-methylpyridin-2-yl)-2-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1-11-5-3-8-18-15(11)20-14-9-12(2)19-16(21-14)13-6-4-7-17-10-13;/h3,5,8-9,13,17H,4,6-7,10H2,1-2H3,(H,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQDKMDCUYSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=NC(=C2)C)C3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Reactant of Route 2
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Reactant of Route 3
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Reactant of Route 4
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Reactant of Route 5
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Reactant of Route 6
6-methyl-N-(3-methylpyridin-2-yl)-2-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.